molecular formula C17H25ClN4O2 B2879184 4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034284-37-0

4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B2879184
CAS RN: 2034284-37-0
M. Wt: 352.86
InChI Key: FSASSQJNSCURPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine ring, followed by the introduction of the ureido, carboxamide, and chlorobenzyl groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the ureido and carboxamide groups could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Antitumor Activity and Structure-Activity Relationships

4-((3-(4-Chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide and its derivatives have been extensively studied for their antitumor activities. Research has focused on understanding how modifications to the molecule's structure affect its antitumor efficacy. For instance, a study on acridine derivatives, similar in structural complexity, highlighted the importance of substituent position over the nature of the substituent in determining both in vitro and in vivo antileukemic activities. Specifically, 5-substituted derivatives showed the highest antileukemic activity, while certain positional derivatives displayed selectivity towards human colon carcinoma lines over mouse leukemia lines in vitro, suggesting a nuanced interplay between molecular structure and antitumor efficacy (Rewcastle et al., 1986).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to 4-((3-(4-Chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, have shown promising cytotoxic activities against various cancer cell lines. These compounds, through innovative synthetic pathways, yielded derivatives that exhibited potent cytotoxic effects, with some demonstrating IC50 values less than 10 nM against murine leukemia, lung carcinoma, and human leukemia cell lines. A subset of these compounds also showed significant in vivo activity against colon tumors in mice, further underscoring the potential of such derivatives in cancer therapy (Deady et al., 2003).

Synthesis of Polyamides Containing Uracil and Adenine

The exploration into the synthesis of polyamides incorporating nucleobases like uracil and adenine provides insights into the versatility of carboxamide derivatives in creating biomimetic polymers. Such polyamides, synthesized through reactions involving similar carboxamide functionalities, demonstrate the potential of these compounds in crafting materials with specific molecular recognition capabilities, potentially useful in biotechnological applications or as novel materials with unique properties (Hattori & Kinoshita, 1979).

Functionalized Chloroenamines and Aminocyclopropane Synthesis

Research into the synthesis of cyclopiperidine carboxamides, which bear resemblance to the core structure of 4-((3-(4-Chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, highlights the synthetic versatility and potential pharmacological applications of such compounds. Studies have shown that these molecules exhibit conformational preferences that could be leveraged in the design of novel drugs or as scaffolds for further chemical modifications, aimed at enhancing drug efficacy and specificity (Vilsmaier et al., 1995).

Antibacterial Activity of Glycopeptide Antibiotic Derivatives

The modification of glycopeptide antibiotics through the introduction of carboxamide groups has been explored to enhance antibacterial activity. These modifications not only retained the potent activity against Gram-positive bacteria but, in some cases, significantly increased efficacy against specific bacterial strains. Such findings underscore the potential of carboxamide derivatives in refining and enhancing the antibacterial properties of existing antibiotics, providing a path forward in the fight against resistant bacterial infections (Pavlov et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and studying its mechanism of action .

properties

IUPAC Name

4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O2/c1-21(2)17(24)22-9-7-14(8-10-22)12-20-16(23)19-11-13-3-5-15(18)6-4-13/h3-6,14H,7-12H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSASSQJNSCURPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

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